Xenon-133 is a radioactive isotope of xenon, notable for its applications in medical imaging and nuclear research. With a half-life of approximately 5.2 days, it undergoes beta decay, emitting beta particles as it transforms into stable cesium-133. This isotope is primarily used in pulmonary ventilation studies and brain blood flow measurements due to its inert nature and ability to diffuse through biological membranes without significant metabolism.
Xenon-133 is produced in nuclear reactors during the fission process and can also be generated in cyclotrons. It is often obtained from the decay of iodine-133, which is a byproduct of nuclear reactions. The isotope is available commercially in sterile ampules for use in various medical applications.
Xenon-133 falls under the category of noble gases, specifically classified as a radioisotope. Its primary applications are in the fields of nuclear medicine and environmental monitoring, particularly for assessing radioactive emissions from nuclear facilities.
The synthesis of xenon-133 typically involves two main methods:
The extraction and purification processes for xenon-133 involve gas chromatography and cryogenic distillation to isolate the isotope from other fission products and noble gases. The final product is typically stored in glass ampules under inert conditions to prevent contamination.
Xenon-133 has a molecular formula of and exists as a monoatomic gas under standard conditions. Its atomic structure consists of 54 protons and 79 neutrons, making it one of the heavier noble gases.
The formation of xenon compounds typically requires high pressures or temperatures. For instance, xenon difluoride () can be synthesized by reacting xenon with fluorine gas at elevated temperatures.
In medical applications, xenon-133 acts as an inert tracer gas during imaging procedures. When inhaled or injected into the bloodstream, it diffuses across biological membranes due to its low solubility in blood and high permeability through tissues.
The distribution and clearance of xenon-133 are monitored using single-photon emission computed tomography (SPECT), allowing for real-time imaging of pulmonary blood flow and cerebral perfusion. This technique provides critical data on regional blood flow dynamics without significant radiation exposure to patients.
Due to its noble gas status, xenon-133 does not readily participate in chemical reactions under normal conditions. Its primary interactions occur under extreme conditions or when forming compounds with highly reactive elements.
Xenon-133 has several important applications:
Xenon-133 (¹³³Xe) is primarily synthesized through neutron-induced fission of uranium-235 (²³⁵U) in nuclear reactors. When ²³⁵U absorbs a thermal neutron, it undergoes fission, yielding a bimodal distribution of fission products. Xenon-133 emerges with a fission yield of approximately 6.1% [9], making it one of the most abundant gaseous fission products. The nuclear reaction proceeds as:²³⁵U + n → ¹³³Xe + other fission products + 2-3 neutrons
Industrial-scale production involves irradiating uranium targets (historically highly enriched uranium, HEU, though low-enriched uranium, LEU, is increasingly used) in high-flux research reactors. Post-irradiation, the targets undergo dissolution in nitric acid, followed by multi-step chemical separation to isolate xenon from other fission products like iodine-131 (¹³¹I) and molybdenum-99 (⁹⁹Mo). Distillation at cryogenic temperatures or chromatographic adsorption effectively concentrates ¹³³Xe [4] [9].
Alternative production routes include the decay of iodine-133 (¹³³I), which has a half-life of 20.8 hours:¹³³I → ¹³³Xe + β⁻This pathway is less common industrially but relevant for nuclear accident monitoring where ¹³³I is released [10].
Table 1: Production Methods for Xenon-133
Method | Nuclear Reaction | Yield | Primary Use |
---|---|---|---|
Uranium-235 Fission | ²³⁵U(n,fission)¹³³Xe | 6.1% | Medical/industrial scale |
Iodine-133 Decay | ¹³³I → ¹³³Xe + β⁻ | 100% | Nuclear event monitoring |
Tellurium Neutron Capture | ¹³⁰Te(n,γ)¹³¹Te→¹³¹I | Not applicable | Indirect I-131 production |
Xenon-133 decays via beta emission to cesium-133 (¹³³Cs), with a half-life of 5.245 days [2] [10]. Its decay scheme includes:
The specific gamma ray constant is 0.51 R/hr-mCi at 1 cm, requiring minimal lead shielding (0.2 cm reduces exposure 1000-fold) [2]. Xenon-133 exhibits radiochemical stability as a noble gas, resisting chemical bond formation. However, it decays to ¹³³Cs, a stable isotope, eliminating long-term radioactive waste concerns.
A metastable isomer, ¹³³mXe (half-life 2.198 days), coexists in reactor-produced samples. It decays via internal transition (IT) to ground-state ¹³³Xe, emitting 233 keV gamma rays [7] [10]. Radionuclidic purity decreases over time due to ingrowth of impurities like ¹³¹mXe and krypton-85 (⁸⁵Kr), necessitating use within 14 days post-calibration [2].
Table 2: Decay Properties of Xenon-133
Radiation Type | Energy (keV) | Abundance (%/disintegration) | Significance |
---|---|---|---|
β⁻ particle | 100.6 (avg) | 99.3 | Tissue ionization |
γ-ray | 80.9979 | 36.9 | Medical imaging |
Kα X-ray | 30.8 | 38.9 | Detection/background |
Kβ X-ray | 35.0 | 9.1 | Detection/background |
Partition coefficients define ¹³³Xe distribution between biological tissues and blood or air. As a lipophilic noble gas, it concentrates in lipid-rich tissues:
In the respiratory system, <15% of inhaled ¹³³Xe is systemically absorbed due to rapid exhalation (biological half-life ~30 seconds). Absorbed xenon distributes via systemic circulation but does not undergo metabolism [5].
Environmental partitioning involves:
Xenon isotopes exhibit diverse nuclear properties influencing their applications:
Limitations: Lower abundance in fission products (<0.01%) than ¹³³Xe [3] [7].
Xenon-135 (¹³⁵Xe):
Detection: Key indicator of nuclear explosions due to short half-life and high fission yield (6.5%) [8].
Stable isotopes (e.g., ¹²⁹Xe, ¹³²Xe):
Table 3: Comparative Properties of Medical and Industrial Xenon Isotopes
Isotope | Half-life | Primary Production | Key Emissions | Main Applications |
---|---|---|---|---|
¹²⁷Xe | 36.345 d | ¹²⁷I(n,γ)¹²⁸I→¹²⁷Xe | 172 keV γ (22%) | Long-term tracer studies |
¹³³Xe | 5.245 d | ²³⁵U fission | 81 keV γ (37%) | Lung ventilation imaging |
¹³⁵Xe | 9.14 h | ²³⁵U fission | 250 keV γ (90%) | Reactor control, explosion monitoring |
¹³¹mXe | 11.93 d | ²³⁵U fission | 164 keV γ (1.2%) | Nuclear test detection |
In medical diagnostics, ¹³³Xe remains preferred over ¹²⁷Xe due to its optimal half-life (balancing shelf-life and patient dose) and favorable 81 keV gamma energy (compatible with gamma cameras). Conversely, ¹³⁵Xe's extreme neutron absorption limits utility outside reactor physics [4] [5] [9].
Compound Names Mentioned:Uranium-235, Caesium-133, Iodine-131, Molybdenum-99, Xenon-127, Xenon-135, Krypton-85, Iodine-133, Tellurium-130, Technetium-99m
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7